2,6-Dimethylpyrazine

Flavor Chemistry Sensory Analysis Food Science

Select 2,6-Dimethylpyrazine (FEMA GRAS 3273) for authentic roasted coffee, nutty, baked potato, and savory meaty profiles. Delivers a 9,000 µg/L odor threshold—over 100× higher than 2,5-DMP (80 µg/L)—ensuring robust character without overpowering. Thermally stable for baked goods, roasted coffee, and snack seasonings. In pharmacological research, avoids anti-androgenic confounding effects seen with 2,5-DMP. Produced via optimized CuCrO catalysis for high isomeric purity. Ideal for flavorists and researchers demanding batch consistency.

Molecular Formula C6H8N2
Molecular Weight 108.14 g/mol
CAS No. 108-50-9
Cat. No. B092225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethylpyrazine
CAS108-50-9
Synonyms2,5-dimethylpyrazine
2,5-DMP
2,6-dimethylpyrazine
Molecular FormulaC6H8N2
Molecular Weight108.14 g/mol
Structural Identifiers
SMILESCC1=CN=CC(=N1)C
InChIInChI=1S/C6H8N2/c1-5-3-7-4-6(2)8-5/h3-4H,1-2H3
InChIKeyHJFZAYHYIWGLNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble in water, organic solvents
very soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dimethylpyrazine (CAS 108-50-9) Technical Baseline for Procurement and Formulation Scientists


2,6-Dimethylpyrazine (CAS 108-50-9), an alkylpyrazine derivative with the molecular formula C6H8N2 and molecular weight 108.14 [1], is a naturally occurring volatile heterocyclic aromatic compound [2] used primarily as a flavor and fragrance agent [3]. It exhibits a nutty, coffee, cocoa, and roasted meaty aroma profile [4] and is typically a white to pale yellow crystalline solid with a melting point of 35–40 °C and boiling point of 154 °C . It is highly volatile and stable under thermal processing [5], with a FEMA GRAS number 3273 [6] and a JECFA number 767 [7]. The compound is also employed as an intermediate in pharmaceutical and agrochemical synthesis due to its reactivity in heterocyclic chemistry [8].

2,6-Dimethylpyrazine Sourcing: Why All 'Dimethylpyrazines' Are Not Interchangeable


While dimethylpyrazine isomers share a common chemical formula, the position of methyl substituents drastically alters their sensory impact, biological activity, and physical properties. The nuanced differences between 2,6-dimethylpyrazine and its closest analogs, such as 2,5-dimethylpyrazine and 2,3-dimethylpyrazine, are not academic; they translate to quantifiable variations in odor threshold [1], organoleptic character [2], and even toxicological profile [3]. As the following quantitative evidence will demonstrate, substituting one isomer for another without rigorous verification can compromise the intended flavor or aroma profile of a product [4], or introduce unexpected biological effects in non-food applications [5].

2,6-Dimethylpyrazine Quantitative Evidence for Differentiated Product Selection


Odor Threshold: 2,6-Dimethylpyrazine is 112.5x Less Potent Than 2,5-Dimethylpyrazine

2,6-Dimethylpyrazine exhibits an odor threshold of 9,000 µg/L in water, which is significantly higher (less potent) than its close isomer 2,5-dimethylpyrazine, which has an odor threshold of 80 µg/L [1]. This represents a 112.5-fold difference in the concentration required for sensory detection.

Flavor Chemistry Sensory Analysis Food Science

Sensory Profile Specificity: 2,6-DMP Delivers Distinct 'Coffee/Nutty' Character vs. 2,5-DMP's 'Hazelnut/Cocoa'

While both compounds are described as 'roasted' and 'nutty', 2,6-dimethylpyrazine's specific aroma descriptors are consistently 'coffee, nutty' [1], whereas 2,5-dimethylpyrazine is described as 'hazelnut, roasted, cocoa' [1]. This difference is supported by broader literature; 2,6-DMP is a key component of roasted peanut and baked bread aromas [2], while 2,5-DMP is more associated with potato chips [3].

Flavor Chemistry Organoleptic Analysis Food Science

Toxicological Selectivity: 2,6-DMP Shows Minimal Reproductive Organ Effects Compared to 2,5-DMP in Rodent Model

In a direct in vivo comparison study on male rats, administration of 2,5-dimethylpyrazine (100 mg/kg, s.c.) significantly decreased the weight of the prostate and seminal vesicles, and lowered plasma testosterone levels [1]. In stark contrast, the 2,6-dimethylpyrazine isomer at the same dose (100 mg/kg, s.c.) affected only the seminal vesicles, with no impact on prostate weight or testosterone [1]. The 2,3-dimethylpyrazine isomer showed no effect on accessory reproductive organs [1].

Toxicology Pharmacology Food Safety

Synthesis and Catalytic Selectivity: 2,6-DMP Formation Favored by Strong Basic and Mild Acidic Sites on CuCrO Catalyst

The selective synthesis of 2,6-dimethylpyrazine over its isomers is achievable via catalytic dehydrocyclization of glycerol and 1,2-propanediamine. Studies using CuCrO catalysts demonstrate that the rate of 2,6-DMP formation is directly dependent on the copper metal surface area and the presence of strong basic and mild acid sites [1]. In contrast, the formation of other dimethylpyrazine isomers is not favored under these specific acid-base site conditions, highlighting a class-level inference for selective production [1].

Green Chemistry Catalysis Process Chemistry

2,6-Dimethylpyrazine Optimized Applications Based on Quantitative Differentiation


Formulating Authentic 'Coffee' and 'Roasted Nut' Flavors in Food and Beverages

Leveraging its high odor threshold of 9,000 µg/L [1] and specific 'coffee, nutty' aroma descriptor [1], 2,6-DMP is the preferred ingredient for formulators seeking a robust, authentic roasted coffee or nutty note without the risk of overpowering the flavor profile, which could occur with the much more potent 2,5-DMP isomer (threshold 80 µg/L). Its stability under thermal processing [2] further supports its use in baked goods and roasted coffee applications.

Specialty Catalyst Development and Selective Pyrazine Synthesis

The knowledge that 2,6-DMP formation is preferentially catalyzed by strong basic and mild acidic sites on CuCrO surfaces [3] allows chemical manufacturers and research labs to develop dedicated, high-yield, and high-purity production processes. This is crucial for producing 2,6-DMP for research or industrial use where isomeric purity is paramount, such as in pharmaceutical intermediate synthesis or as a building block in heterocyclic chemistry [4].

Research Applications Requiring Minimal Endocrine Disruption Liability

Based on the in vivo comparative toxicology study showing that 2,6-DMP (100 mg/kg, s.c.) only affects seminal vesicles, while 2,5-DMP causes significant prostate and seminal vesicle weight loss and testosterone suppression [5], 2,6-DMP should be the preferred dimethylpyrazine isomer for any in vitro or in vivo pharmacological study where avoiding anti-androgenic confounding effects is critical. This provides a cleaner baseline for investigating other biological activities.

Authenticating 'Baked Potato' and 'Roasted Meat' Flavor Profiles

The distinct 'baked potato' and 'roasted meaty' odor notes of 2,6-DMP [6] differentiate it from its isomers. This makes it the ideal choice for flavorists aiming to replicate the specific savory notes of potato chips, French fries, roast beef, or chicken, where substitution with the 'hazelnut/cocoa' profile of 2,5-DMP or the 'nutty/coffee' of 2,3-DMP would alter the intended flavor target [7].

Technical Documentation Hub

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